2-Bromoquinolin-5-ol
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Overview
Description
2-Bromoquinolin-5-ol is a heterocyclic aromatic compound that belongs to the quinoline family It features a bromine atom at the second position and a hydroxyl group at the fifth position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoquinolin-5-ol typically involves the bromination of quinolin-5-ol. One common method is the bromination using N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform . The reaction conditions often require careful control of temperature and reaction time to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, greener and more sustainable methods, such as microwave-assisted synthesis and solvent-free conditions, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoquinolin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinolin-5-one derivatives.
Reduction Reactions: The compound can undergo reduction to form 2-aminoquinolin-5-ol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
- Substitution reactions yield various quinoline derivatives with different functional groups.
- Oxidation reactions produce quinolin-5-one derivatives.
- Reduction reactions result in aminoquinoline derivatives.
Scientific Research Applications
2-Bromoquinolin-5-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a fluorescent probe for biological imaging.
Medicine: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Industry: It is utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials
Mechanism of Action
The mechanism of action of 2-Bromoquinolin-5-ol varies depending on its application:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways and molecular targets, such as kinases and transcription factors.
Comparison with Similar Compounds
2-Bromoquinoline: Lacks the hydroxyl group at the fifth position.
8-Hydroxyquinoline: Features a hydroxyl group at the eighth position instead of the fifth.
5-Bromoquinolin-8-ol: Has a bromine atom at the fifth position and a hydroxyl group at the eighth position.
Uniqueness: 2-Bromoquinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and hydroxyl groups allows for versatile functionalization and diverse applications in various fields.
Properties
Molecular Formula |
C9H6BrNO |
---|---|
Molecular Weight |
224.05 g/mol |
IUPAC Name |
2-bromoquinolin-5-ol |
InChI |
InChI=1S/C9H6BrNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h1-5,12H |
InChI Key |
VUGGJSIUKFZEBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Br)C(=C1)O |
Origin of Product |
United States |
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